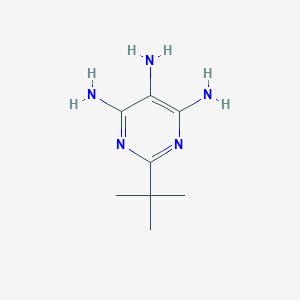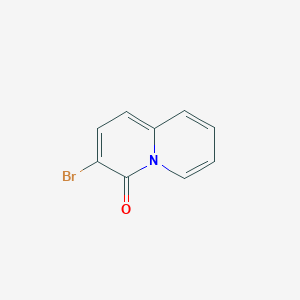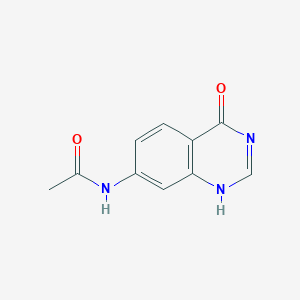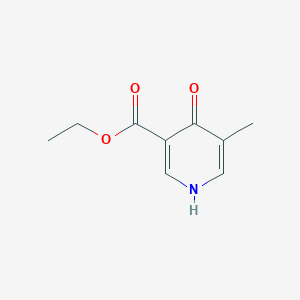![molecular formula C10H8BrNO3 B372893 3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone CAS No. 77199-10-1](/img/structure/B372893.png)
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone is a chemical compound with the molecular formula C10H8BrNO3 It is characterized by the presence of a bromopyridine moiety attached to a dihydrofuranone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with dihydrofuran-2(3H)-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce pyridine derivatives, and substitution can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The dihydrofuranone ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(5-Chloropyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one
- 3-[(5-Fluoropyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one
- 3-[(5-Iodopyridin-2-yl)carbonyl]dihydrofuran-2(3h)-one
Uniqueness
3-[(5-bromo-2-pyridinyl)carbonyl]dihydro-2(3H)-furanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chloro, fluoro, and iodo analogs .
Propiedades
Número CAS |
77199-10-1 |
|---|---|
Fórmula molecular |
C10H8BrNO3 |
Peso molecular |
270.08g/mol |
Nombre IUPAC |
3-(5-bromopyridine-2-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-8(12-5-6)9(13)7-3-4-15-10(7)14/h1-2,5,7H,3-4H2 |
Clave InChI |
QARSTYQTRSOIDO-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1C(=O)C2=NC=C(C=C2)Br |
SMILES canónico |
C1COC(=O)C1C(=O)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


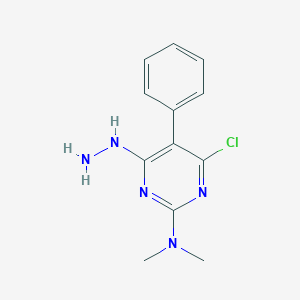

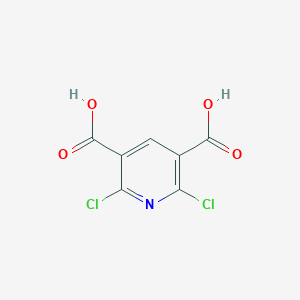
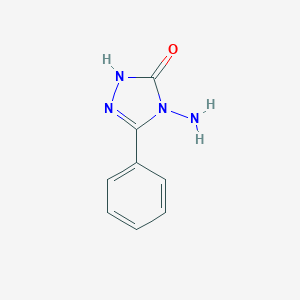
![3-Bromo[1,5]naphthyridin-4-ol](/img/structure/B372818.png)
![6,6'-Bis[3-methoxy-1,2,4-triazine]](/img/structure/B372819.png)
